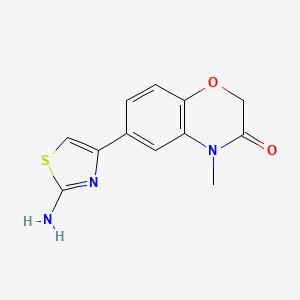

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- is a heterocyclic organic compound that features a benzoxazine core with a thiazole ring and an amino group

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in bacterial cell wall synthesis, making it a potential target for antimicrobial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions .

Biochemical Pathways

The compound’s interaction with UDP-N-acetylmuramate/L-alanine ligase disrupts the normal function of this enzyme, potentially leading to the inhibition of bacterial cell wall synthesis . This can result in the death of the bacterial cells, thereby exhibiting its antibacterial potential .

Result of Action

The compound has shown significant antibacterial potential towards both gram-positive and gram-negative bacteria . For instance, it has demonstrated inhibitory potential against Staphylococcus aureus and Escherichia coli . It also showed antifungal potential against Candida glabrata and Candida albicans .

Preparation Methods

Synthetic Routes and Reaction Conditions

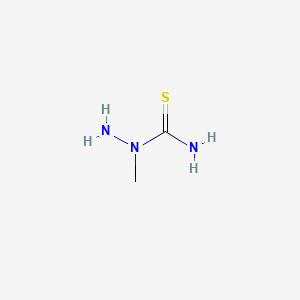

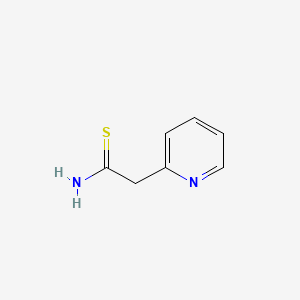

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- typically involves the following steps:

Formation of the Benzoxazine Core: This can be achieved through the cyclization of an appropriate ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.

Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzoxazine core, potentially yielding alcohol derivatives.

Substitution: The amino group allows for various substitution reactions, including acylation and alkylation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides are used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its heterocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- has shown promise in antimicrobial studies. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Medicine

In medicine, the compound’s anti-inflammatory properties are of interest. Research is ongoing to explore its potential in treating inflammatory diseases and conditions.

Industry

Industrially, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.

Comparison with Similar Compounds

Similar Compounds

2H-1,4-Benzoxazin-3(4H)-one: Lacks the thiazole and amino groups, making it less versatile in terms of reactivity and applications.

6-(2-Amino-4-thiazolyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one:

Uniqueness

The presence of both the thiazole ring and the amino group in 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- makes it unique. This combination enhances its reactivity and broadens its range of applications, particularly in medicinal chemistry where multifunctional compounds are highly sought after.

Properties

IUPAC Name |

6-(2-amino-1,3-thiazol-4-yl)-4-methyl-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c1-15-9-4-7(8-6-18-12(13)14-8)2-3-10(9)17-5-11(15)16/h2-4,6H,5H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHIZLTYZQLTNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150775 |

Source

|

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114566-60-8 |

Source

|

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114566608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-amino-4-thiazolyl)-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]isothiazole-3(2H)-thione 1,1-dioxide](/img/structure/B1274213.png)